1-Chloropropane
Overview
Description
1-Chloropropane, also known as n-propyl chloride, is a colorless, flammable liquid with the chemical formula C₃H₇Cl. It is an organic compound belonging to the class of alkyl halides. This compound is characterized by the presence of a chlorine atom attached to the first carbon atom in the propane chain, making it an asymmetric chloropropane .
Mechanism of Action
Target of Action
1-Chloropropane, also known as n-propyl chloride, is a simple alkyl halide
Mode of Action
The primary mode of action of this compound involves nucleophilic substitution reactions, where a nucleophile, a molecule that donates an electron pair, replaces the chlorine atom in this compound . This can occur in various biological contexts, potentially leading to the formation of new compounds within the body.
Biochemical Pathways
It’s known that halogenated hydrocarbons like this compound can be biotransformed by certain bacteria, such as methylosinus trichosporium ob3b . This suggests that this compound may be involved in certain microbial metabolic pathways.
Pharmacokinetics
It’s known that similar compounds, such as chloroprocaine, are rapidly metabolized in the body . Chloroprocaine is rapidly hydrolyzed by plasma enzymes to 2-chloro-4-aminobenzoic acid and beta-diethylaminoethanol, with 80% conjugated before elimination . The distribution of chloroprocaine depends on the route of administration, with high concentrations found in highly perfused organs such as the liver, lungs, heart, and brain .
Result of Action
For example, chloroprocaine, an ester-type local anesthetic, stabilizes neuronal membranes and prevents the initiation and transmission of nerve impulses .
Biochemical Analysis
Biochemical Properties
This reaction can lead to the formation of propylene and ethylene, which are key components in various biochemical pathways
Cellular Effects
The cellular effects of 1-Chloropropane are also not well-documented. Exposure to this compound has been associated with adverse effects in laboratory animal studies. Rats exposed to high concentrations of this compound exhibited alveolar hemorrhage and liver necrosis . It’s also known to cause irritation to skin, eyes, and the respiratory tract
Molecular Mechanism
It’s known that the compound can undergo unimolecular elimination of HCl This reaction is likely to involve binding interactions with biomolecules and could potentially lead to changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of this compound appear to be dose-dependent. In a rat study, the LD50 (lethal dose for 50% of the test subjects) for oral ingestion was found to be greater than 2 grams per kilogram of body weight This suggests a relatively low acute toxicity when ingested by rats
Metabolic Pathways
It’s known that the compound can undergo unimolecular elimination of HCl
Transport and Distribution
Given its chemical properties, it’s likely that the compound can easily diffuse across cell membranes
Subcellular Localization
Given its chemical properties, it’s likely that the compound can diffuse freely across cell membranes and could potentially be found in various compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropropane can be synthesized through several methods:
Reaction of n-propyl alcohol with phosphorus trichloride: This reaction is typically carried out in the presence of a zinc chloride catalyst.
Reaction of n-propyl alcohol with thionyl chloride: This method involves the use of thionyl chloride as a chlorinating agent.
Halogenation of propane: This method involves the reaction of propane with chlorine gas under ultraviolet light or sunlight, resulting in a mixture of chlorinated products, including this compound.
Industrial Production Methods: Industrial production of this compound often involves the chlorination of propane in the presence of a catalyst. The reaction conditions are carefully controlled to maximize the yield of this compound while minimizing the formation of other chlorinated by-products .
Chemical Reactions Analysis
1-Chloropropane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of the chlorine atom, this compound readily undergoes nucleophilic substitution reactions.
Elimination Reactions: When heated with a strong base, this compound can undergo elimination reactions to form propene.
Grignard Reactions: this compound reacts with magnesium in dry ether to form a Grignard reagent, which is a useful intermediate in organic synthesis.
Common Reagents and Conditions:
Sodium hydroxide: Used in nucleophilic substitution reactions to form alcohols.
Strong bases (e.g., potassium tert-butoxide): Used in elimination reactions to form alkenes.
Magnesium in dry ether: Used to form Grignard reagents.
Major Products Formed:
n-Propyl alcohol: Formed from nucleophilic substitution reactions.
Propene: Formed from elimination reactions.
Grignard reagents: Formed from reactions with magnesium.
Scientific Research Applications
1-Chloropropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Phase Equilibrium Studies: Research on the phase equilibrium properties of this compound under different conditions is useful for industrial applications involving carbon dioxide and this compound.
Dielectric Studies: The dielectric properties of this compound are studied across a broad frequency range, highlighting its applications in the pharmaceutical and pesticide industries.
Toxicity Studies: Research on the inhalation toxicity of this compound provides critical data for occupational safety and health assessments.
Comparison with Similar Compounds
1-Chloropropane can be compared with other similar compounds, such as:
2-Chloropropane: This isomer has the chlorine atom attached to the second carbon atom in the propane chain.
Ethyl chloride: This compound has a similar structure but with a shorter carbon chain.
Isopropyl chloride: This compound has a branched structure, making it different in terms of reactivity and physical properties compared to this compound.
Uniqueness of this compound: this compound is unique due to its asymmetric structure, which influences its reactivity and physical properties. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVRZFUUCLYTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
Record name | 1-CHLOROPROPANE | |
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DSSTOX Substance ID |
DTXSID3051462 | |
Record name | 1-Chloropropane | |
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Molecular Weight |
78.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloropropane appears as a clear colorless liquid. Boiling point 46.6 °C. Flash point below 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air. Irritant and narcotic., Colorless liquid; [Merck Index] | |
Record name | 1-CHLOROPROPANE | |
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Record name | 1-Chloropropane | |
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Boiling Point |
115 to 117 °F at 760 mmHg (USCG, 1999), 46.60 °C | |
Record name | 1-CHLOROPROPANE | |
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Record name | 1-CHLOROPROPANE | |
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Flash Point |
0 °F (USCG, 1999), -17.7 °C, < 0 °F (< -18 °C) (CLOSED CUP) | |
Record name | 1-CHLOROPROPANE | |
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Record name | 1-Chloropropane | |
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Record name | 1-CHLOROPROPANE | |
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Solubility |
In water, 2720 mg/L at 25 °C, Miscible with ethanol, ether; soluble in benzene, chloroform | |
Record name | 1-CHLOROPROPANE | |
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Density |
0.892 (USCG, 1999) - Less dense than water; will float, 0.8899 g/cu cm | |
Record name | 1-CHLOROPROPANE | |
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Record name | 1-CHLOROPROPANE | |
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Vapor Density |
2.7 (Air = 1) | |
Record name | 1-CHLOROPROPANE | |
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Vapor Pressure |
345.0 [mmHg], Vapor pressure = 1 mm Hg at 68.3 °C, 344.4 mm Hg at 25 °C | |
Record name | 1-Chloropropane | |
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Record name | 1-CHLOROPROPANE | |
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Color/Form |
Colorless liquid | |
CAS No. |
540-54-5, 26446-76-4, 68390-96-5 | |
Record name | 1-CHLOROPROPANE | |
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Record name | 1-Chloropropane | |
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Record name | 1-Chloropropane | |
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Record name | Propane, 1-chloro- | |
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Record name | 1-chloropropane | |
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Record name | 1-CHLOROPROPANE | |
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Melting Point |
-189 °F (USCG, 1999), -122.8 °C, Liquid Molar Volume = 0.088777 cu m/kmol; Ideal Gas Heat of Formation = -1.3318X10+8 J/kmol; Heat of Fusion at melting point = 5.5440X10+6 J/kmol | |
Record name | 1-CHLOROPROPANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-chloropropane?
A1: this compound has the molecular formula C3H7Cl and a molecular weight of 78.54 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers employ various spectroscopic techniques to analyze this compound, including:
- Raman Spectroscopy: This technique is particularly useful for studying the conformational equilibria of this compound in different solvents, including water. It allows researchers to investigate the influence of pressure on the molecule's gauche and trans conformers. [, ]
- Gas Electron Diffraction: This technique provides information about the molecular structure and conformation of this compound in the gas phase. []
- Microwave Spectroscopy: This technique, often combined with gas electron diffraction, allows for the precise determination of bond lengths and angles in the this compound molecule. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, specifically 13C NMR, helps analyze the products formed in reactions involving this compound. []
- Infrared (IR) Spectroscopy: This technique is valuable for studying conformational changes and intermolecular interactions of this compound, particularly in mixtures and clathrate structures. [, ]
Q3: How does the presence of the chlorine atom influence the conformational equilibrium of this compound in water compared to organic solvents?
A3: In water, the volume difference (ΔV) between the trans and gauche conformers of this compound is significantly more negative than in organic solvents. This difference is attributed to the lower packing density of water molecules compared to organic solvents. The larger negative ΔV in water suggests a greater increase in electrostriction (compression of the solvent around the solute) when this compound transitions from the trans to the gauche conformation. This effect is less pronounced in organic solvents. []
Q4: What is the role of Raney Nickel in the dehydrohalogenation of this compound?
A4: Raney Nickel acts as a heterogeneous catalyst, significantly lowering the temperature required for dehydrohalogenation of this compound compared to thermal elimination. This catalytic process predominantly yields propene, but hexadiene-1,5 formation as a byproduct suggests the involvement of surface carbenes as reaction intermediates. []
Q5: How does the reaction of this compound with benzene proceed in the presence of AlCl3?
A5: This reaction, a Friedel-Crafts alkylation, uses aluminum chloride (AlCl3) as a catalyst. While it primarily yields n-propylbenzene and isopropylbenzene, analysis reveals minimal isotope position scrambling in the propyl side chain. This observation suggests that protonated cyclopropane intermediates are not major players in the reaction mechanism. []
Q6: What is the significance of the reaction between methylene and this compound?
A6: This reaction is significant because it demonstrates the distinct reactivity of singlet and triplet methylene. Both species contribute to the reaction, but singlet methylene preferentially participates in insertion reactions, primarily inserting into C-H bonds, while triplet methylene shows a higher selectivity for chlorine atom abstraction. []
Q7: Can 1,2-dichloropropane be completely dechlorinated by anaerobic bacteria?
A8: Yes, anaerobic bacteria found in environments like the Red Cedar Creek sediment can fully dechlorinate 1,2-dichloropropane. This process yields propene as the final product, which is not further metabolized. This dechlorination is not affected by the presence of 2-bromoethanesulfonate, a common inhibitor of methanogenesis, indicating that the process is independent of methanogenic activity. []
Q8: What are the potential toxic effects of this compound?
A9: In a subchronic inhalation toxicity study on rats, exposure to this compound at varying concentrations (310, 1250, and 5000 ppm) for 13 weeks led to a dose-dependent decrease in glucose levels in male rats. Histopathological examination also revealed vacuolation of acinar cells in the pancreas of both male and female rats exposed to the compound. []
Q9: How are residual amounts of vinyl chloride and vinylidene chloride in food packaging materials determined?
A10: A headspace-gas chromatograph coupled with a mass spectrometer (HS-GC/MS) and a PLOT Q column is used to quantify these compounds. This compound serves as an internal standard in this method. The technique focuses on specific ions for each compound (m/z=61, 62, 64 for vinyl chloride and m/z=61, 96, 98 for vinylidene chloride) to ensure accurate detection and quantification. []
Q10: Can electrochemical methods be used to detect organohalides like this compound at trace levels?
A11: Yes, a voltammetric sensor utilizing a collector-generator method has demonstrated high sensitivity for organohalide detection, including this compound. This method involves the electrochemical reduction of the organohalide at a zinc/PTFE electrode, followed by the detection of liberated halide ions at a silver electrode using cathodic stripping voltammetry. This approach can detect this compound at picogram-per-liter concentrations, meeting regulatory requirements for environmental monitoring. []
Q11: How is this compound used in the preparation of melitracen?
A12: this compound is a key reactant in the synthesis of melitracen, a tetracyclic antidepressant. It reacts with 10,10-dimethyl anthracene-9-ketone through a Grignard reaction, initiated by a mixture of iodine and 1,2-dibromoethane, to yield a melitracen intermediate. This intermediate undergoes dehydration and salt formation under acidic conditions to produce crude melitracen. Subsequent purification steps yield high-purity melitracen. []
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